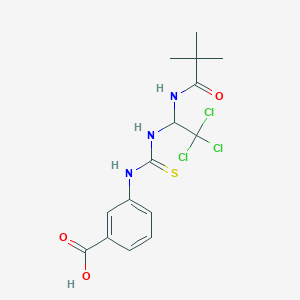

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid, also known as TPEN, is a potent chelator of zinc ions. It was first synthesized in 1985 by Raymond J. Bergeron and his team at the University of Florida. TPEN has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Studies and Structure

- Thiourea derivatives like 4-(3-Benzoylthioureido)benzoic acid have been synthesized and characterized using various spectroscopic techniques, indicating their potential in pharmaceutical industry, as catalysts in chemical reactions, and in metal complex formation (Aydın, Ünver, Aykaç, & Ocak Iskeleli, 2010).

Radioiodination in Pivalic Acid

- Radioiodination of benzoic and aryl aliphatic acids in pivalic acid has been achieved, highlighting the potential of these compounds in creating high specific activity radiolabeled products (Weichert, Dort, Groziak, & Counsell, 1986).

Directed Lithiation of Benzoic Acids

- The process of directed lithiation of benzoic acids has been developed, providing a route to ortho-substituted benzoic acids, useful in organic synthesis (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Benzoic Acid in Foods and Additives

- The widespread use of benzoic acid and its derivatives in foods, cosmetics, and pharmaceuticals has been reviewed, emphasizing their significance in everyday products (del Olmo, Calzada, & Nuñez, 2017).

Molecular Structures with Pivalic Acids

- Studies on the molecular structures of complexes with benzoic and pivalic acids reveal insights into their chemical behavior and potential applications (Yakovleva, Perova, Kislina, Librovich, & Nefedov, 2010).

Synthesis and Hypoglycemic Activity

- Research on the synthesis of S-acyl derivatives of 3-mercaptopicolinic acid, including pivaloyl derivatives, indicates potential in developing hypoglycemic agents (Blank, Ditullio, Deviney, Roberts, & Saunders, 1977).

Antimicrobial Activity of Thioureides

- Thioureides derived from benzoic acid have been shown to possess specific and effective antimicrobial properties, suggesting their potential in treating multidrug-resistant infections (Limban, Chifiriuc, Missir, Chiriţă, & Bleotu, 2008).

Thermodynamic Study of Benzoic Acids

- The thermodynamic behavior of benzoic acid and chlorobenzoic acids has been studied, providing valuable information for process design in pharmaceutical research (Reschke, Zherikova, Verevkin, & Held, 2016).

Enantioselective Cyclization Catalyzed by Thioureas

- Research on the benzoic acid/thiourea co-catalysis in the asymmetric Pictet-Spengler reaction illustrates the role of thioureas in promoting rate acceleration and enantiocontrol in pharmaceutical chemistry (Klausen, Kennedy, Hyde, & Jacobsen, 2017).

Eigenschaften

IUPAC Name |

3-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl3N3O3S/c1-14(2,3)12(24)20-11(15(16,17)18)21-13(25)19-9-6-4-5-8(7-9)10(22)23/h4-7,11H,1-3H3,(H,20,24)(H,22,23)(H2,19,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMOBCKZNZYILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2681530.png)

![1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride](/img/structure/B2681534.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2681542.png)

![(E)-4-(Dimethylamino)-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)but-2-enamide](/img/structure/B2681543.png)

![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2681545.png)

![2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2681549.png)

![3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2681552.png)